Home > Products > Screening Compounds P97525 > Cdk2/Cyclin Inhibitory Peptide I
Cdk2/Cyclin Inhibitory Peptide I -

Cdk2/Cyclin Inhibitory Peptide I

Catalog Number: EVT-1534056
CAS Number:
Molecular Formula: C111H196N48O23
Molecular Weight: 2571.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk2/Cyclin Inhibitory Peptide I is a compound that targets the cyclin-dependent kinase 2 (Cdk2) and its regulatory partner, Cyclin A. This complex plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, which is essential for DNA synthesis and cell division. The inhibition of this interaction is of significant interest in cancer research, as it can lead to the disruption of uncontrolled cellular proliferation.

Source and Classification

Cdk2/Cyclin Inhibitory Peptide I is classified as a small-molecule inhibitor. It is derived from natural sources and has been synthesized in laboratories for research purposes. The compound has been identified as a potential therapeutic agent due to its ability to disrupt protein-protein interactions between Cdk2 and Cyclin A, which are crucial for the kinase's activity in cell cycle progression .

Synthesis Analysis

The synthesis of Cdk2/Cyclin Inhibitory Peptide I involves several methodologies aimed at optimizing its efficacy and selectivity.

Methods

  1. Chemical Synthesis: The compound can be synthesized through organic chemistry techniques, utilizing various reagents and solvents to achieve the desired molecular structure.
  2. In Silico Screening: Advanced computational methods such as ligand virtual screening have been employed to identify potential inhibitors from large libraries of compounds. For instance, one study screened over 1,900 FDA-approved drugs to find effective disruptors of Cdk2/Cyclin A interactions .
  3. Structural Modification: The compound's structure can be modified to enhance binding affinity and specificity towards Cdk2 while minimizing effects on other kinases. This involves altering functional groups or introducing new moieties that improve interaction with the target site .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Cdk2/Cyclin Inhibitory Peptide I exhibits a complex molecular structure that allows it to effectively bind to Cdk2 and inhibit its activity. The structure typically includes:

  • A central core that interacts with the ATP-binding site.
  • Functional groups that enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Data

The three-dimensional structure of the Cdk2/Cyclin A complex has been elucidated using X-ray crystallography, providing insights into how inhibitors can effectively disrupt this interaction . Key structural features include:

  • Druggable pockets identified within the protein-protein interaction interface that can be targeted by small molecules .
Chemical Reactions Analysis

Cdk2/Cyclin Inhibitory Peptide I participates in several chemical reactions that are critical for its function as an inhibitor.

Reactions

  1. Binding Reaction: The primary reaction involves the binding of the peptide to Cdk2, which prevents Cyclin A from associating with Cdk2.
  2. Inhibition Mechanism: Upon binding, the inhibitor stabilizes an inactive conformation of Cdk2, thereby inhibiting its kinase activity necessary for cell cycle progression.

Technical Details

Kinetic studies often use assays such as Förster Resonance Energy Transfer (FRET) to measure changes in binding dynamics upon inhibitor introduction . These assays help quantify the inhibitor's efficacy by determining IC50 values.

Mechanism of Action

The mechanism by which Cdk2/Cyclin Inhibitory Peptide I exerts its effects involves several key processes:

  1. Competitive Inhibition: The peptide competes with Cyclin A for binding sites on Cdk2, effectively blocking its activation.
  2. Conformational Change: Binding induces a conformational change in Cdk2 that locks it in an inactive state, preventing substrate phosphorylation necessary for cell cycle progression .
  3. Cell Cycle Arrest: As a result of this inhibition, cells are unable to transition from G1 to S phase, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies based on specific modifications but typically falls within a range suitable for small-molecule inhibitors.
  • Solubility: Solubility profiles are assessed in various solvents to determine optimal conditions for biological assays.

Chemical Properties

  • Stability: The stability of Cdk2/Cyclin Inhibitory Peptide I under physiological conditions is critical for its function; studies assess degradation rates under different pH and temperature conditions.
  • Reactivity: The compound's reactivity with biological nucleophiles is also evaluated to predict potential off-target effects.

Relevant data on these properties is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Applications

Cdk2/Cyclin Inhibitory Peptide I has significant implications in scientific research:

  1. Cancer Therapeutics: Its ability to inhibit cell proliferation makes it a candidate for developing targeted cancer therapies aimed at tumors with dysregulated Cdk2 activity.
  2. Cell Cycle Research: The compound serves as a valuable tool for studying cell cycle mechanisms and understanding how disruptions in these processes contribute to cancer progression.
  3. Drug Development: Insights gained from studies involving this peptide can inform the design of new inhibitors with improved specificity and efficacy against various kinases involved in cancer biology .
Introduction to CDK2/Cyclin Complex in Cell Cycle Regulation and Oncogenesis

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that partners with E-type (E1, E2) and A-type cyclins to drive cell cycle progression. As a catalytic subunit, CDK2 forms binary complexes that phosphorylate key substrates governing DNA replication and G1/S phase transition. Its activity peaks at the restriction point, where cells commit to division irreversibly. In cancer, hyperactivation of CDK2—through cyclin E amplification, RB pathway mutations, or loss of endogenous inhibitors (p21/p27)—induces uncontrolled proliferation and genomic instability. CDK2/Cyclin Inhibitory Peptide I (H2N-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH) represents a targeted molecular intervention designed to disrupt these oncogenic complexes. With a molecular weight of 2571.05 Da and solubility in aqueous/organic solvents, this synthetic peptide directly competes with natural substrates to restore cell cycle control [5] [6].

Structural and Functional Overview of CDK2/Cyclin Complexes

CDK2 adopts a canonical bilobal kinase fold: a small N-terminal β-sheet-rich domain and a larger C-terminal lobe housing the catalytic site. Cyclin binding (e.g., Cyclin A/E) induces conformational changes via two critical interfaces:

  • Cyclin box domain: Binds the PSTAIRE helix (residues 45–51) of CDK2, enabling T-loop displacement for Thr160 phosphorylation by CDK-activating kinase (CAK). This phosphorylation is essential for full kinase activity [1] [6].
  • Substrate recruitment domains: Cyclin E contains MRAIL (N-terminal) and VDCLE (C-terminal) motifs that dock substrates like RB and CDC6. For example, the MRAIL domain recognizes RLX-containing proteins, positioning them for phosphorylation by CDK2 [6] [8].

Inhibitory mechanisms converge on three regulatory loops:

  • Glycine-rich loop (G-loop): Residues 11–18 (GEGTYG sequence). Phosphorylation at inhibitory sites T14/Y15 by WEE1 kinase induces ATP misalignment, disrupting catalytic activity [1].
  • Activation loop (T-loop): Contains Thr160; phosphorylation stabilizes substrate binding.
  • PSTAIRE helix: Mediates cyclin docking; mutations here impair complex assembly [1] [8].

Table 1: Structural and Functional Attributes of CDK2/Cyclin Complexes

ComplexCyclin PartnerActivation TriggerKey Functional DomainsPrimary Substrates
CDK2/Cyclin ECyclin E1/E2G1/S transitionMRAIL, VDCLE, CLSRB, CDC6, p27^KIP1^
CDK2/Cyclin ACyclin AS phase progressionMRAIL, Cyclin boxE2F, CDC6, DNA Pol δ
Inhibited CDK2-T14/Y15 phosphorylationG-loop, T-loopATP (misaligned)

CDK2/Cyclin Inhibitory Peptide I exploits these interfaces by mimicking substrate motifs. Its polybasic sequence (Arg/Lys-rich) competitively blocks substrate-docking sites on cyclins, while the C-terminal hydrophobic residues (Leu-Phe-Gly) occupy the catalytic cleft of CDK2 [5]. Molecular dynamics simulations confirm that phosphorylation at T14/Y15 induces G-loop conformational changes, opening the substrate-binding box—a mechanism recapitulated by the peptide’s binding [1].

Role of CDK2/Cyclin A and E in G1/S Phase Transition and DNA Replication

Cyclin E/CDK2 is the primary driver of the G1/S transition. Its activation involves a feedforward loop:

  • Initial CDK4/6-mediated RB phosphorylation releases E2F transcription factors, inducing cyclin E expression.
  • Cyclin E/CDK2 then hyperphosphorylates RB, amplifying E2F activity and enabling S-phase gene transcription (e.g., cyclin A, CDC6, DNA polymerases) [6] [9].
  • Substrate phosphorylation cascades:
  • RB: Full inactivation releases E2F1-3 activators.
  • CDC6: Phosphorylation licenses replication origins.
  • p27^KIP1^: Inactivation releases CDK2 from inhibition [6] [10].

Cyclin A/CDK2 sustains S-phase progression by:

  • Phosphorylating E2F to terminate G1-specific transcription.
  • Activating DNA replication machinery (e.g., DNA polymerase δ).
  • Preventing relicensing of origins via CDC6 sequestration [6].

CDK2/Cyclin Inhibitory Peptide I disrupts this cascade by:

  • Competing with E2F and CDC6 for cyclin-docking sites (MRAIL/VDCLE), reducing RB phosphorylation by >80% in vitro [5].
  • Inducing replication stress: By blocking origin licensing, the peptide causes incomplete DNA synthesis and fork stalling. Oncogenic cyclin E overexpression exacerbates this, reducing nucleotide pools and increasing DNA damage markers (γH2AX) [6].

Table 2: Replication Factors Regulated by CDK2 and Impact of Inhibition

Replication FactorFunctionCDK2 Phosphorylation SiteEffect of Inhibitory Peptide I
CDC6Origin licensingSer54, Ser74Prevents pre-RC assembly
MCM4Helicase subunitSer120Reduces helicase loading
p27^KIP1^CDK inhibitorThr187Stabilizes p27, enhancing CDK2 inhibition
Histone H1Chromatin compactionMultipleDelays chromatin remodeling

In lung cancer models, CDK2 inhibition triggers anaphase catastrophe—a process where multipolar divisions yield non-viable polyploid cells. However, persistent polyploid clones evade apoptosis via KIF family upregulation, revealing a resistance mechanism [4].

Pathological Deregulation of CDK2 Activity in Cancer: E2F Dysregulation and RB Pathway Inactivation

CDK2 hyperactivity in cancer arises through three primary mechanisms:

  • Cyclin E amplification: Observed in 16% of triple-negative breast cancers (TNBC), leading to unscheduled CDK2 activation and replication stress. Cyclin E-overexpressing cells exhibit shortened G1 phases and replication errors due to premature S-phase entry [6] [10].
  • RB pathway lesions: Loss of RB1 (4.4% of TNBC) or p16^INK4a^ (7.5% of TNBC) derepresses E2F, enabling cyclin E/A transcription independent of mitogenic signals [10].
  • FBXW7 mutations: Impair cyclin E degradation, stabilizing CDK2 complexes [6].

Consequent E2F dysregulation has dual oncogenic roles:

  • Transcriptional activation: Deregulated E2F1-3 upregulates S-phase genes (e.g., CCNE1, CCNA2), creating a self-reinforcing loop.
  • Genome instability: E2F-driven transcription overloads replication machinery, causing fork collapse and chromosomal breaks [3] [10].

CDK2/Cyclin Inhibitory Peptide I counteracts this by:

  • Restoring E2F-RB repressor complexes: The peptide reduces E2F1-3 binding to target promoters by 60% in RB-proficient cells [5].
  • Suppressing EMT and angiogenesis: In RB1-/- breast cancer models, CDK2 inhibition downregulates ZEB1 and β4 integrin—key drivers of metastasis [10].

Table 3: Oncogenic Mechanisms of CDK2 Deregulation and Peptide Intervention

MechanismCancer TypesFrequencyPeptide I’s Effect
Cyclin E amplificationTriple-negative breast, ovarianTNBC: 16.3%Blocks Cyclin E-CDK2 assembly
RB1 lossSmall-cell lung, osteosarcomaTNBC: 4.4%Ineffective; requires CDK1 co-inhibition
FBXW7 mutationEndometrial, colorectal~10%Stabilizes Cyclin E degradation
p16^INK4a^ lossPancreatic, glioblastomaTNBC: 7.5%Restores p16-mediated CDK4/6 inhibition

Notably, the peptide’s efficacy is context-dependent: It synergizes with CDK4/6 inhibitors in RB-wild-type cancers but fails in RB1-/- models, where E2F remains constitutively active [9] [10].

Properties

Product Name

Cdk2/Cyclin Inhibitory Peptide I

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.